

Application Note: Spectroscopic Characterization of Dichlorodioctyltin

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Compound of Interest

Compound Name: *Dichlorodioctyltin*

Cat. No.: *B049611*

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Abstract

Dichlorodioctyltin (DOTC) is an organotin compound widely utilized as a heat stabilizer in polyvinyl chloride (PVC) plastics, including materials for pipes and food packaging.^[1] Due to the known neurotoxic and immunotoxic effects of organotin compounds, its accurate identification and quantification are critical for regulatory compliance, quality control, and toxicological research.^{[1][2]} This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a multi-pronged spectroscopic approach for the unambiguous identification of **Dichlorodioctyltin**. We present protocols and expert insights for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating the structural, molecular weight, and functional group information from these techniques, a definitive characterization of **Dichlorodioctyltin** can be achieved.

Introduction: The Need for Accurate Identification

Dichlorodioctyltin, with the chemical formula C₁₆H₃₄Cl₂Sn, is a crucial additive in the polymer industry.^[1] However, the potential for organotin compounds to leach into the environment and food supplies necessitates robust analytical methods for their detection.^{[2][3]} While various analytical techniques exist, a combination of spectroscopic methods provides the highest degree of confidence in structural confirmation.^{[4][5]}

This guide moves beyond simple data reporting to explain the causality behind the choice of each technique and the interpretation of the resulting data. We will demonstrate how NMR

provides the definitive structural map, MS confirms the molecular weight and elemental composition through isotopic patterns, and IR spectroscopy offers rapid confirmation of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, leveraging the magnetic properties of atomic nuclei.^[6] For an organometallic compound like **Dichlorodioctyltin**, a multi-nuclear NMR approach is exceptionally powerful. The analysis of ¹H and ¹³C spectra maps the organic (octyl) portions of the molecule, while ¹¹⁹Sn NMR provides direct, invaluable information about the coordination environment of the central tin atom.^{[7][8]} ^[9]

Causality of NMR Approach:

- ¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin splitting.
- ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH₃, CH₂, CH, and quaternary carbons.^[10]
- ¹¹⁹Sn NMR: Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and commonly used.^{[8][9]} Its chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom, making it a powerful diagnostic tool for organotin chemistry.^{[7][11][12]}

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the **Dichlorodioctyltin** sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each unique carbon.
 - To aid in assignment, run a DEPT-135 experiment, where CH_3 and CH signals are positive, and CH_2 signals are negative.
- $^{119}\text{Sn}\{^1\text{H}\}$ NMR Acquisition:
 - Acquire a proton-decoupled ^{119}Sn spectrum.
 - Use a common external standard like tetramethyltin (SnMe_4) for chemical shift referencing.[8]
 - Due to the wide chemical shift range of tin, ensure the spectral width is adequate.[8][9]

Expected NMR Data Interpretation

Nucleus	Expected Chemical Shift (δ , ppm)	Assignment and Rationale
^1H NMR	~0.9	Triplet, corresponding to the terminal $-\text{CH}_3$ group of the octyl chains.
~1.2-1.4	Multiplet, complex signal for the internal $-(\text{CH}_2)_6-$ methylene groups.	
~2.0-2.2	Triplet, for the $-\text{CH}_2-$ group directly attached to the tin atom (α -carbon), deshielded by the electropositive tin. [13] [14]	
^{13}C NMR	~14.1	Terminal $-\text{CH}_3$ group.
~22.6 - 31.8	Signals for the internal $-(\text{CH}_2)_6-$ groups.	
~25-28	Signal for the $-\text{CH}_2-$ group directly attached to the tin atom (α -carbon). The specific shift is influenced by the tin and chlorine atoms.	
^{119}Sn NMR	+120 to +150	A single sharp resonance is expected. This chemical shift is characteristic of a four-coordinate diorganotin dihalide in a non-coordinating solvent. [7] [12]

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Workflow for NMR Identification

Caption: NMR workflow for **Dichlorodioctyltin** identification.

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues to its elemental composition.[\[15\]](#)[\[16\]](#) For **Dichlorodioctyltin**, MS is particularly powerful due to the distinctive isotopic patterns of both tin (Sn) and chlorine (Cl), which act as a definitive "fingerprint."

Causality of MS Approach:

- Molecular Weight Confirmation: Soft ionization techniques can generate the molecular ion, directly confirming the molecular weight of 416.1 g/mol .[\[1\]](#)
- Isotopic Signature: Tin has ten stable isotopes, and chlorine has two (^{35}Cl and ^{37}Cl). The resulting complex isotopic pattern for the molecular ion and chlorine-containing fragments is unique to the compound's formula and provides extremely high confidence in its identification.
- Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion, revealing structural information such as the loss of octyl chains or chlorine atoms, which corroborates the structure determined by NMR.[\[17\]](#)

While Gas Chromatography-MS (GC-MS) can be used for organotin analysis, it often requires a time-consuming derivatization step to make the compounds volatile.[\[18\]](#)[\[19\]](#) Liquid Chromatography-MS (LC-MS) with electrospray ionization (ESI) is a more direct and preferred technique.[\[2\]](#)[\[3\]](#)[\[20\]](#)

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent like acetonitrile or methanol.
- Chromatographic Separation (LC):
 - Column: Use a C18 reversed-phase column.

- Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization) is typically effective.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometric Detection (MS):
 - Ionization Mode: Electrospray Ionization in positive mode (ESI+). The organotin cation $[C_{16}H_{34}ClSn]^{+}$ is expected.
 - Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for resolving the complex isotopic patterns.
 - Scan Range: Scan from m/z 150 to 500 to observe the parent ion and key fragments.
 - MS/MS (Optional): Isolate the primary ion cluster (e.g., around m/z 379-385) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Mass Spectrometry Data

Ion (m/z)	Assignment	Key Features
~381	$[M-Cl]^{+}$ or $[Sn(C_8H_{17})_2Cl]^{+}$	This is often the most abundant ion in ESI+. It will exhibit the characteristic multi-peak isotopic pattern of tin.
~345	$[M-2Cl+H]^{+}$ or $[Sn(C_8H_{17})_2H]^{+}$	Loss of both chlorine atoms.
~269	$[M-Cl-C_8H_{17}]^{+}$ or $[Sn(C_8H_{17})Cl]^{+}$	Loss of one octyl chain and one chlorine atom.

Note: The listed m/z is for the most abundant tin isotope (^{120}Sn) and ^{35}Cl . The actual spectrum will be a cluster of peaks.

Workflow for MS Identification

Caption: ATR-FTIR workflow for **Dichlorodioctyltin** analysis.

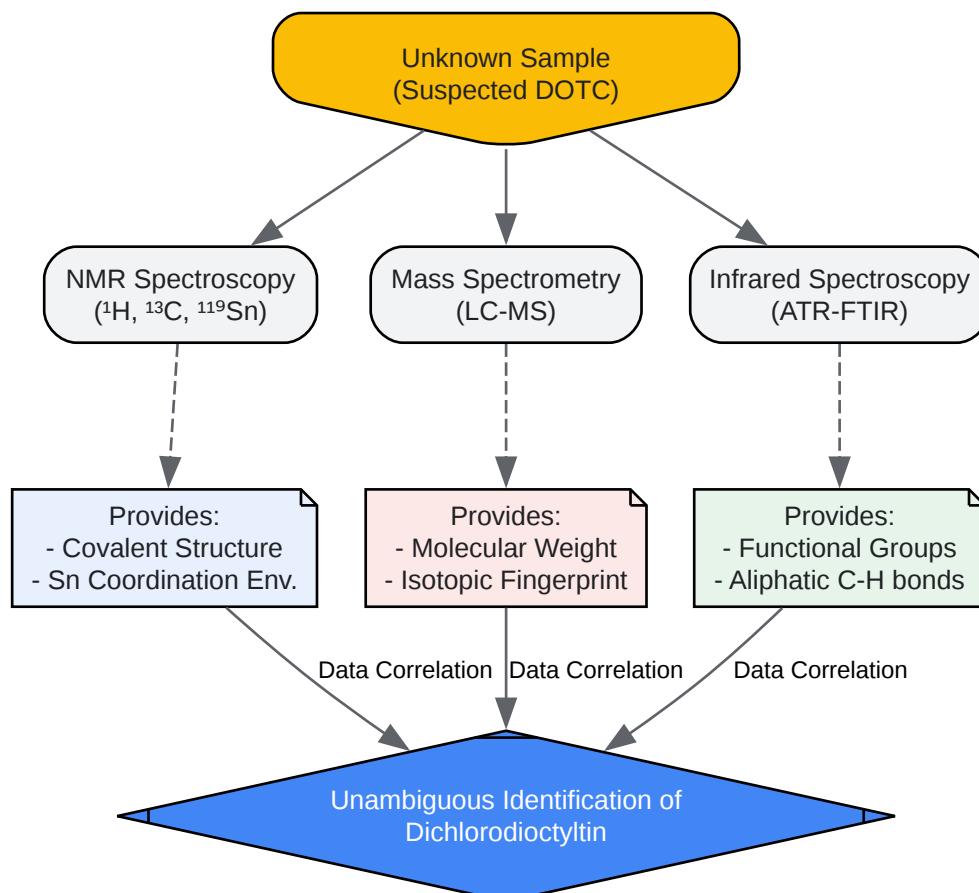
An Integrated Spectroscopic Strategy

The true power of this analytical approach lies in the synergy of the three techniques. No single method provides a complete picture, but together they offer an irrefutable identification of **Dichlorodioctyltin**.

- NMR defines the precise covalent structure and the chemical environment of the tin atom.
- MS confirms that the structure has the correct molecular weight and elemental formula.
- IR provides a quick verification of the functional groups present and the overall purity.

This integrated approach forms a self-validating system, where the data from each technique must be consistent with the others, leading to a single, unambiguous conclusion.

Logical Relationship of Spectroscopic Techniques



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Caption: Integrated workflow for definitive compound identification.

Conclusion

The spectroscopic identification of **Dichlorodioctyltin** is most reliably achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This application note provides the foundational principles and detailed protocols for utilizing these techniques effectively. By correlating the structural data from NMR, the molecular weight and isotopic data from MS, and the functional group data from IR, researchers can achieve a comprehensive and definitive characterization, ensuring analytical accuracy for research, safety, and regulatory purposes.

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